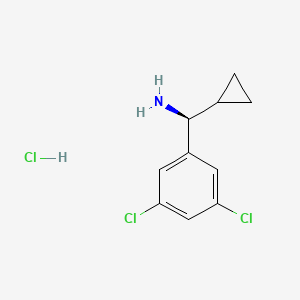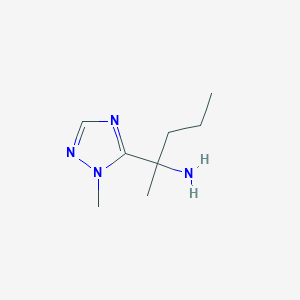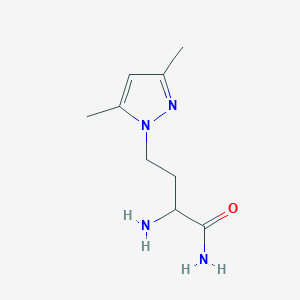
2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanamide: is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the amino group and the pyrazole ring makes it a versatile scaffold for the development of new drugs and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanamide typically involves the formation of the pyrazole ring followed by the introduction of the amino and butanamide groups. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with a suitable butanamide precursor under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or batch reactors. These methods ensure higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups .
Aplicaciones Científicas De Investigación
2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrazole ring and amino group play crucial roles in these interactions, allowing the compound to fit into the active sites of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-5-(2-nitrophenyl)pyrazole
- 4-Amino-3,5-dimethylpyrazole
- 5-Amino-3-(4-methoxyphenyl)pyrazole
Uniqueness
2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the amino and butanamide groups, along with the pyrazole ring, makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C9H16N4O |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
2-amino-4-(3,5-dimethylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C9H16N4O/c1-6-5-7(2)13(12-6)4-3-8(10)9(11)14/h5,8H,3-4,10H2,1-2H3,(H2,11,14) |
Clave InChI |
RXYIKKSNBYHBKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1CCC(C(=O)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate](/img/structure/B13648572.png)
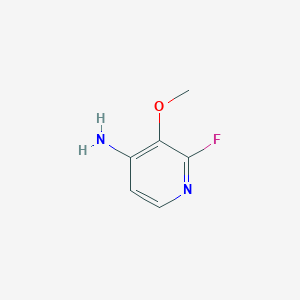
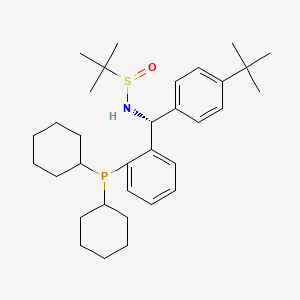





![6-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13648625.png)

